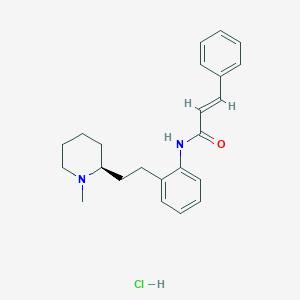
Iferanserin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iferanserin hydrochloride is a selective serotonin receptor antagonist, specifically targeting the 5-HT2A receptor. It has been investigated primarily for its potential in treating hemorrhoid disease. The compound is known for its chemical formula C23H28N2O and a molecular weight of 348.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iferanserin hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a crucial part of the molecule.
Attachment of Phenyl Groups: Phenyl groups are then attached to the piperidine ring through a series of substitution reactions.
Formation of the Amide Bond: The final step involves the formation of an amide bond between the phenyl groups and the piperidine ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Iferanserin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Solvents: Solvents like dichloromethane and ethanol are commonly used in these reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Iferanserin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Primarily researched for its potential in treating hemorrhoid disease. It has shown promise in reducing symptoms such as bleeding and pain associated with hemorrhoids.
Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors.
Mechanism of Action
Iferanserin hydrochloride exerts its effects by selectively antagonizing the 5-HT2A receptor. This receptor is involved in various physiological processes, including the regulation of mood, cognition, and vascular function. By blocking this receptor, this compound can modulate these processes, leading to its therapeutic effects. The molecular targets and pathways involved include:
5-HT2A Receptor: The primary target of this compound.
Signal Transduction Pathways: Inhibition of the 5-HT2A receptor affects downstream signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Iferanserin hydrochloride is unique in its selective antagonism of the 5-HT2A receptor. Similar compounds include:
Mianserin: Another serotonin receptor antagonist, but with a broader spectrum of activity.
Trazodone: A serotonin uptake inhibitor with additional antagonistic effects on serotonin receptors.
Ritanserin: A selective 5-HT2A receptor antagonist, similar to this compound, but with different pharmacokinetic properties.
The uniqueness of this compound lies in its specific targeting of the 5-HT2A receptor, making it a promising candidate for treating conditions related to serotonin dysregulation .
Properties
CAS No. |
210350-29-1 |
|---|---|
Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19;/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26);1H/b17-14+;/t21-;/m0./s1 |
InChI Key |
MUJUAUCDSMLOTP-QWCHHRGUSA-N |
Isomeric SMILES |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















